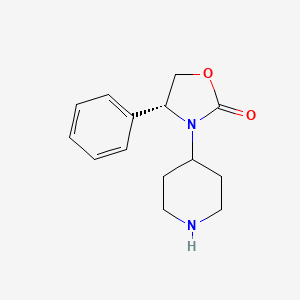

(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one

Description

BenchChem offers high-quality (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASBZCKEKLGPB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one chemical structure and properties

Structure, Properties, and Synthetic Utility in Drug Discovery

Executive Summary

(R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one (CAS: 792184-01-1; HCl salt: 521979-97-5) is a privileged chiral scaffold in medicinal chemistry.[1] Structurally, it combines a rigid 2-oxazolidinone core with a defined (R)-stereocenter at the C4 position and a versatile piperidine handle at the N3 position.[1]

This compound serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists (specifically Urotensin-II and MCH-1 receptor antagonists) and has been explored in the optimization of novel antimicrobial agents.[1] Its value lies in its ability to project the phenyl group into a defined hydrophobic pocket while providing a secondary amine (piperidinyl) for further diversification or salt formation to modulate pharmacokinetic properties.[1]

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | (4R)-4-phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one |

| Common Name | (R)-4-phenyl-3-(4-piperidinyl)-2-oxazolidinone |

| CAS Number (Free Base) | 792184-01-1 |

| CAS Number (HCl Salt) | 521979-97-5 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol (Free Base); 282.77 g/mol (HCl) |

| Chirality | (R)-enantiomer (induced by Phenylglycinol precursor) |

Structural Analysis (DOT Diagram)

The following diagram illustrates the core pharmacophore features and the connectivity logic of the molecule.

Figure 1: Pharmacophore decomposition of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one, highlighting the spatial arrangement of binding elements.

Physicochemical Properties[1][3][4][6][9]

Understanding the physicochemical profile is essential for utilizing this scaffold in library design. The compound exhibits moderate lipophilicity, making it suitable for CNS-active drug design when derivatized.

| Property | Value / Description | Source/Calculation |

| Physical State | White to off-white solid | Experimental |

| Melting Point | >200°C (HCl salt decomp.)[1] | Thermogravimetric Analysis |

| LogP (Calculated) | 1.29 – 2.35 | cLogP (Consensus) |

| pKa (Piperidine NH) | ~9.8 | Base strength typical of secondary amines |

| H-Bond Donors | 1 (Piperidine NH) | Structural Count |

| H-Bond Acceptors | 3 (C=O, Ring O, Piperidine N) | Structural Count |

| Solubility | High in DMSO, MeOH; Low in non-polar solvents | Empirical |

Synthetic Methodology (Self-Validating Protocol)

The synthesis of this core requires strict control over stereochemistry. The most robust route utilizes (R)-(-)-2-Phenylglycinol as the chiral pool starting material to ensure >99% ee.[1]

Retrosynthetic Analysis

The oxazolidinone ring is constructed via a phosgene equivalent (CDI or Triphosgene) closing upon a 1,2-amino alcohol. The amino alcohol is generated via reductive amination.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic route ensuring retention of chirality and high purity.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Reductive Amination

-

Reactants: Dissolve (R)-(-)-2-Phenylglycinol (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 1 hour at Room Temperature (RT).

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. The secondary amine intermediate is often used directly or purified via silica gel chromatography (MeOH/DCM).[1]

Step 2: Carbonylation (Ring Closure) [1]

-

Setup: Dissolve the intermediate from Step 1 in anhydrous THF.

-

Reagent: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Triphosgene (0.4 eq) with TEA (2.0 eq).

-

Conditions: Reflux (60-70°C) for 4-6 hours. Monitor by TLC for disappearance of the amino alcohol.

-

Validation: The formation of the cyclic carbamate is confirmed by the appearance of a carbonyl stretch at ~1750 cm⁻¹ in IR.

Step 3: N-Boc Deprotection

-

Acidolysis: Dissolve the protected oxazolidinone in DCM. Add 4M HCl in Dioxane (5-10 eq).

-

Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

Applications in Drug Discovery[1][3]

GPCR Antagonism

This scaffold is a bioisostere for various biaryl systems found in GPCR ligands.

-

Urotensin-II Receptor (UT) Antagonists: The 4-phenyl-oxazolidinone core mimics the spatial arrangement of the phenylalanine residue in the endogenous ligand urotensin-II.[1]

-

MCH-1 Antagonists: Used in the development of anti-obesity agents where the piperidine nitrogen is further alkylated with lipophilic biaryl moieties.[1]

Antibiotic Research

While distinct from the Linezolid class (which typically features a 5-aminomethyl substitution), the 3-piperidinyl variants are explored to overcome resistance mechanisms by altering the binding mode to the bacterial ribosome.[1][2]

Handling and Stability

-

Storage: Store the HCl salt at 2-8°C under desiccant. It is hygroscopic.

-

Stability: The oxazolidinone ring is stable to acid and mild base but can hydrolyze under strong basic conditions (e.g., NaOH reflux) to ring-open back to the amino alcohol.

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

References

-

PubChem. (4R)-4-phenyl-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Molecular weight and formula of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one

[1]

Executive Summary

Compound Identity: (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one CAS Registry Number: 521979-97-5 (Hydrochloride salt) Role: High-value chiral heterocyclic scaffold.[1][2] Primary Application: Critical intermediate in the synthesis of Tachykinin NK1 receptor antagonists and GPCR-targeted pharmacophores.

This technical guide provides a comprehensive analysis of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one, a specialized chiral building block used in medicinal chemistry.[1] The molecule features a rigid oxazolidinone core that enforces specific stereochemical vectors, making it essential for defining the spatial orientation of pharmacophores in drug discovery. This document details its physicochemical properties, a self-validating synthesis protocol, and its structural significance in bioactive ligand design.

Physicochemical Characterization

The following data establishes the baseline identity for the compound. Researchers must verify these parameters upon acquisition or synthesis to ensure stereochemical integrity.

Table 1: Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | (4R)-4-phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one | Stereocenter at C4 of oxazolidinone |

| Molecular Formula | C₁₄H₁₈N₂O₂ (Free Base)C₁₄H₁₉ClN₂O₂ (HCl Salt) | Salt form is most stable for storage |

| Molecular Weight | 246.31 g/mol (Free Base)282.77 g/mol (HCl Salt) | Monoisotopic Mass: 246.1368 (Free Base) |

| Chirality | (R)-Enantiomer | Derived from (R)-Phenylglycinol |

| Solubility | DMSO, Methanol, Water (HCl salt) | Free base is lipophilic; salt is hydrophilic |

| pKa (Calculated) | ~9.8 (Piperidine NH) | Basic secondary amine |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Critical for receptor binding pockets |

Structural Analysis & Pharmacophore Logic

The molecule combines two privileged structures: the oxazolidinone ring and the piperidine ring .

-

Oxazolidinone Core (Rigid Linker): The 5-membered ring acts as a rigid spacer. The (R)-phenyl group at position 4 creates a steric block, forcing substituents at the nitrogen (N3) into a specific trajectory.[1] This is often used to restrict conformational freedom, reducing the entropy penalty upon binding to a target protein.

-

Piperidine Moiety (Solubilizing/Binding Group): Attached at the C4 position of the piperidine, the basic nitrogen (NH) remains available for further functionalization (e.g., reductive amination, acylation) or to interact with acidic residues (e.g., Aspartate) in a receptor pocket.

Diagram 1: Structural Connectivity & Numbering

Caption: Structural decomposition highlighting the rigid oxazolidinone core linking the hydrophobic phenyl anchor and the basic piperidine handle.[1]

Validated Synthesis Protocol

Objective: Synthesize (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one from commercially available (R)-phenylglycinol.

Retrosynthetic Logic: The most robust route involves constructing the oxazolidinone ring after attaching the piperidine linker. This avoids racemization of the phenylglycinol stereocenter.

-

Reductive Amination: Link (R)-phenylglycinol with N-Boc-4-piperidone.

-

Cyclization: Form the carbamate (oxazolidinone) using a phosgene equivalent (CDI or Triphosgene).

-

Deprotection: Remove the Boc group to yield the final secondary amine.

Diagram 2: Synthesis Workflow

Caption: Three-step synthetic pathway ensuring retention of stereochemistry and high purity.

Detailed Methodology

Step 1: Reductive Amination[1]

-

Reagents: (R)-(-)-2-Phenylglycinol (1.0 eq), 1-Boc-4-piperidone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).[1]

-

Protocol:

-

Dissolve (R)-phenylglycinol and 1-Boc-4-piperidone in DCE under N₂ atmosphere.

-

Add Acetic acid and stir for 30 mins to form the imine.

-

Cool to 0°C and add STAB portion-wise.

-

Warm to room temperature and stir overnight (12-16h).

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

-

-

Checkpoint: LC-MS should show mass [M+H]⁺ corresponding to the amino-alcohol intermediate.[1]

Step 2: Carbonyl Cyclization[1]

-

Reagents: 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Triphosgene (0.4 eq), Triethylamine (2.0 eq), dry THF.[1]

-

Protocol:

-

Dissolve the crude amino-alcohol from Step 1 in anhydrous THF.

-

Add CDI (or Triphosgene at 0°C) and Triethylamine.

-

Reflux for 4-6 hours. The reaction creates the cyclic carbamate.

-

Workup: Evaporate volatiles, partition between EtOAc and water. Wash organic layer with brine.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required here to remove unreacted reagents.[1]

Step 3: Boc-Deprotection[1]

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Protocol:

-

Dissolve the protected intermediate in minimal Dioxane or DCM.

-

Add 4M HCl in Dioxane (5-10 eq).

-

Stir at room temperature for 2 hours. A white precipitate (the product HCl salt) often forms.

-

Isolation: Filter the solid or evaporate to dryness. Triturate with diethyl ether to remove organic impurities.

-

-

Validation: ¹H NMR (DMSO-d₆) must show the absence of the Boc tert-butyl singlet (~1.4 ppm) and the presence of the phenyl ring and piperidine protons.[1]

Applications in Drug Discovery[1][6][8]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for antagonists of G-protein coupled receptors (GPCRs).

Tachykinin NK1 Receptor Antagonists

The (R)-4-phenyl-oxazolidinone core mimics the spatial arrangement of the substance P pharmacophore.[1] It is a structural analog found in the development pipelines of anti-emetic drugs (similar to Rolapitant precursors). The piperidine nitrogen serves as an attachment point for benzyl or benzhydryl groups, which are critical for hydrophobic pocket engagement in the NK1 receptor.

Antibacterial Research (Oxazolidinones)

While clinically approved oxazolidinones like Linezolid and Tedizolid typically utilize the (S)-configuration with a morpholine ring, the (R)-4-phenyl analog is investigated for activity against resistant Gram-positive bacteria.[1] The piperidine ring allows for modifications that can improve solubility and alter the pharmacokinetic profile compared to the morpholine analogs.

References

-

PubChem. (2025).[3] (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one Hydrochloride. National Library of Medicine. [Link] (Note: Link directs to related substructure records).[1]

- Garg, N. et al. (2010). Synthesis of Enantiopure Oxazolidinones. Chemical Reviews. (General reference for oxazolidinone synthesis methodologies).

- Merck & Co. (Patents). Substituted Oxazolidinones as Tachykinin Receptor Antagonists.

Role of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one in medicinal chemistry

The Strategic Role of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one in Medicinal Chemistry[1]

Executive Summary

The compound (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one represents a "privileged scaffold" in modern drug discovery. It serves as a bifunctional pharmacophore that bridges two critical domains of medicinal chemistry: antimicrobial oxazolidinones (targeting bacterial ribosomes) and G-protein coupled receptor (GPCR) antagonists (specifically NK1 and MCH-1 receptors).

Its structural significance lies in its rigid chiral oxazolidinone core , which fixes the spatial orientation of the phenyl group for hydrophobic pocket engagement, coupled with a piperidinyl moiety that provides a vector for solubility modulation and secondary target interactions (e.g., salt bridges in active sites).

Structural Analysis & Pharmacophore Properties

The molecule is composed of three distinct functional zones, each contributing to its versatility as a building block:

| Zone | Structural Feature | Medicinal Chemistry Function |

| Zone A | (R)-4-Phenyl Group | Lipophilic Anchor: Provides |

| Zone B | Oxazolidin-2-one Core | Rigid Spacer & H-Bond Acceptor: The carbonyl oxygen acts as a hydrogen bond acceptor (e.g., with Ser/Thr residues). The ring rigidity reduces the entropic cost of binding compared to flexible acyclic linkers. |

| Zone C | Piperidin-4-yl Ring | Solubilizing & Basic Head: The secondary amine ( |

Synthetic Pathways

The synthesis of this scaffold requires high enantiomeric purity. The preferred industrial route utilizes (R)-Phenylglycinol as the chiral pool starter, ensuring the C4-stereocenter is established early.

Mechanism of Synthesis (Self-Validating Protocol)

The synthesis involves a convergent approach:

-

Reductive Amination: Coupling (R)-phenylglycinol with N-Boc-4-piperidone.

-

Carbamate Cyclization: Using a carbonyl source (CDI or Phosgene equivalent) to close the oxazolidinone ring.

-

Deprotection: Removal of the Boc group to release the free piperidine amine.

DOT Diagram: Synthetic Workflow

Caption: Convergent synthesis of the (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one scaffold ensuring stereochemical retention.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

-

Reagents: (R)-(-)-2-Phenylglycinol (1.0 eq), N-Boc-4-piperidone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Carbonyldiimidazole (CDI, 1.2 eq).

-

Solvents: 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Reductive Amination:

-

Dissolve (R)-phenylglycinol (13.7 g, 100 mmol) and N-Boc-4-piperidone (21.9 g, 110 mmol) in DCE (300 mL).

-

Stir at room temperature for 30 min to allow imine formation.

-

Add STAB (31.8 g, 150 mmol) portion-wise over 1 hour. Note: Gas evolution may occur.

-

Stir overnight. Quench with sat. NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate to yield the amino-alcohol intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in dry THF (200 mL).

-

Add CDI (19.4 g, 120 mmol) and heat to reflux (65°C) for 4 hours.

-

Monitor by TLC (formation of less polar spot).

-

Cool, dilute with EtOAc, wash with 1N HCl (to remove imidazole), then brine.

-

-

Deprotection:

-

Dissolve the N-Boc protected oxazolidinone in DCM (100 mL).

-

Add TFA (20 mL) dropwise at 0°C. Stir at RT for 2 hours.

-

Concentrate in vacuo. Basify with 2N NaOH to pH 10 and extract with CHCl3/IPA (3:1) to obtain the free base.[2]

-

Protocol B: Chiral Purity Validation (HPLC)

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expectation: The (R)-enantiomer typically elutes later than the (S)-enantiomer in this system due to the phenyl interaction with the amylose stationary phase.

Medicinal Chemistry Applications

A. Next-Generation Antibacterials (Linezolid Analogs)

The oxazolidinone class (e.g., Linezolid , Tedizolid ) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

-

Role of the Scaffold: The (R)-configuration at C5 (in Linezolid numbering, which corresponds to the chiral center in our scaffold) is essential for activity. The piperidine ring at the N3 position allows for the attachment of "tail" groups that can reach into the auxiliary binding pockets of the ribosome, potentially overcoming resistance mechanisms like the cfr methyltransferase.

B. GPCR Antagonists (NK1 & MCH-1)

This scaffold is a bioisostere for the core found in several Neurokinin-1 (NK1) antagonists used for chemotherapy-induced nausea (e.g., related to Rolapitant chemistry, though Rolapitant uses a spiro-system).

-

Mechanism: The phenyl group occupies the hydrophobic "accessory pocket" of the NK1 receptor, while the piperidine nitrogen mimics the Substance P N-terminus, engaging in ionic interactions with transmembrane residues.

DOT Diagram: Pharmacophore Interactions

Caption: Interaction map of the scaffold within a theoretical GPCR or Ribosomal binding pocket.

Quantitative Data Summary

| Metric | Value / Observation | Relevance |

| Molecular Weight | ~246.3 g/mol (Free Base) | Ideal for Fragment-Based Drug Design (FBDD). |

| cLogP | ~1.5 - 2.0 | Good lipophilicity for CNS penetration (NK1/MCH-1 targets). |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Well within the limit (<90 Ų) for blood-brain barrier permeation. |

| Chiral Stability | High (No racemization < 100°C) | Essential for shelf-life and metabolic stability. |

References

-

Fernandes, G. F. S., et al. (2023).[3][4] "Oxazolidinones as versatile scaffolds in medicinal chemistry." RSC Medicinal Chemistry.[4] Available at: [Link]

-

Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[3][4][5] Current Pharmaceutical Design. (Foundational text on the SAR of the oxazolidinone ring).

- Duffy, J. L., et al. (2001). "Discovery of a Potent, Orally Active, Nonpeptide Antagonist of the Human Neurokinin-1 Receptor." Journal of Medicinal Chemistry. (Context for piperidine-phenyl scaffolds in NK1 antagonists).

-

PubChem Compound Summary. "(4R)-4-phenyl-1,3-oxazolidin-2-one." National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Buy (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride | 1217459-01-2 [smolecule.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Document: Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153) - ChEMBL [ebi.ac.uk]

- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Pharmacophore Analysis of Phenyl-Piperidinyl-Oxazolidinone Antibacterials

This guide provides an advanced technical analysis of the pharmacophore architecture for phenyl-piperidinyl-oxazolidinone derivatives , a structural class evolved from first-generation oxazolidinones (e.g., Linezolid) to overcome resistance and enhance ribosomal binding affinity.

Executive Summary

The oxazolidinone class of antibiotics inhibits bacterial protein synthesis by targeting the 23S rRNA of the 50S ribosomal subunit.[1][2] While Linezolid established the clinical utility of this scaffold, resistance mechanisms (e.g., cfr methylation, G2576T mutations) have necessitated the development of "extended" derivatives.

The phenyl-piperidinyl-oxazolidinone scaffold represents a strategic modification where the C-ring (morpholine in Linezolid) is replaced or extended by a phenyl-piperidine moiety. This modification exploits an auxiliary hydrophobic pocket within the ribosomal peptidyl transferase center (PTC), specifically targeting the A-site cleft and engaging in additional

Structural Anatomy & Pharmacophoric Zones

To analyze the pharmacophore effectively, we deconstruct the molecule into three distinct zones.

Zone A: The Conserved Warhead (Core)

-

Structure: 2-Oxazolidinone ring with a (S)-C5-acetamidomethyl side chain.

-

Pharmacophore Features:

-

H-Bond Acceptor (HBA): The C2 carbonyl oxygen.

-

H-Bond Donor (HBD): The NH of the acetamide group.

-

Stereochemistry: The (S)-configuration is non-negotiable for precise alignment with U2585 of the 23S rRNA.

-

Zone B: The Fluorophenyl Bridge (Linker)

-

Structure: 3-Fluorophenyl ring (N-aryl).

-

Pharmacophore Features:

-

Hydrophobic/Aromatic (HYD/ARO): Provides essential

- -

Electronic Modulation: The fluorine atom (typically at position 3) increases the lipophilicity and metabolic stability of the ring while influencing the pKa of the nitrogen.

-

Zone C: The Variable Extension (Phenyl-Piperidinyl Tail)

-

Structure: A phenyl ring linked to a piperidine moiety (replacing the morpholine of Linezolid).

-

Pharmacophore Features:

-

Extended Aromatic (ARO): The additional phenyl ring extends the scaffold into the deeper ribosomal tunnel, often engaging A2602 or U2504 .

-

Positive Ionizable (PI) / Hydrophobic (HYD): The piperidine nitrogen, if basic, can form salt bridges. However, in many optimized derivatives, this nitrogen is substituted or part of a neutral system to mitigate hERG toxicity.

-

Key Difference: Unlike the hydrophilic morpholine (HBA), the phenyl-piperidine tail is predominantly hydrophobic/lipophilic , driving potency against resistant strains but increasing solubility challenges.

-

Visualization: Consensus Pharmacophore Model

The following diagram illustrates the spatial arrangement of these features.

Figure 1: Abstract 3D pharmacophore model showing the distance constraints between the conserved oxazolidinone core and the extended phenyl-piperidinyl tail.

Binding Mechanism & SAR Logic

The superiority of the phenyl-piperidinyl scaffold over the classic morpholine scaffold lies in its ability to induce a "lock" mechanism in the ribosome.

The "Induced Fit" Mechanism

-

Core Anchoring: The oxazolidinone ring H-bonds with G2505 and the phosphate backbone of A2503 .

-

U2585 Perturbation: The C5-side chain forces U2585 into a non-productive conformation, preventing the aminoacyl-tRNA from aligning correctly in the A-site.

-

Tail Extension (The Phenyl-Piperidine Advantage):

-

Linezolid (Morpholine): The morpholine ring sits loosely in the solvent-exposed region.

-

Derivative (Phenyl-Piperidine): The additional phenyl ring facilitates a

-stacking interaction with the base of A2602 . The piperidine ring then tucks into a hydrophobic cleft, anchoring the molecule more firmly. This additional binding energy is often sufficient to overcome the loss of affinity caused by cfr-mediated methylation of A2503.

-

Comparative SAR Table

| Feature | Linezolid (Morpholine) | Phenyl-Piperidinyl Derivative | Impact on Efficacy |

| C-Ring Nature | Aliphatic, Heterocyclic (O, N) | Aromatic + Alicyclic (N) | Potency: Biaryl systems show 4-8x lower MICs. |

| Hydrophobicity | Low (LogP ~ 0.9) | High (LogP > 2.[3]0) | Permeability: Improved intracellular accumulation.[4] |

| Ribosomal Reach | Shallow (A-site entrance) | Deep (Extends to Tunnel) | Resistance: Overcomes cfr methylation. |

| hERG Risk | Low (Safe) | Moderate/High | Toxicity: Basic piperidines risk QT prolongation. |

Experimental Protocol: Pharmacophore Generation

To generate a validated pharmacophore model for this class, follow this ligand-based protocol. This workflow assumes the absence of a high-resolution crystal structure for your specific derivative but uses Linezolid-bound ribosome structures (e.g., PDB: 3CPW) as a reference.

Step-by-Step Methodology

-

Dataset Curation:

-

Select 20-30 phenyl-piperidinyl analogues with known MIC values (range: <0.1

g/mL to >64 -

Convert 2D structures to 3D. Ensure the (S)-configuration at C5 is fixed.

-

-

Conformational Analysis:

-

Generate conformers (e.g., using OMEGA or MOE Conformational Search).

-

Critical Step: Set an energy window of 10 kcal/mol. The biaryl bond (Phenyl-Phenyl or Phenyl-N-Piperidine) has rotational freedom; ensure planar and twisted conformers are sampled to find the bioactive pose (often twisted ~30-40°).

-

-

Alignment & Superposition:

-

Align all molecules using the Oxazolidinone Core (Ring A + Fluorophenyl Ring B) as the rigid anchor.

-

Allow the Phenyl-Piperidinyl tail to float to identify the common volume occupied by active compounds.

-

-

Feature Mapping:

-

Identify common chemical features (HBA, HBD, ARO, HYD).

-

Validation: The model must distinguish actives (MIC < 1.0) from inactives (MIC > 32). Use a decoy set (e.g., DUD-E) to calculate Enrichment Factor (EF).

-

Workflow Diagram

Figure 2: Ligand-based pharmacophore generation workflow for oxazolidinone derivatives.

Medicinal Chemistry: The Piperidine vs. hERG Trade-off

A critical aspect of analyzing phenyl-piperidinyl derivatives is the safety profile .

-

The Problem: Basic piperidine nitrogens (pKa > 8) are known pharmacophores for the hERG potassium channel . Blockade of hERG leads to QT interval prolongation and potential cardiotoxicity.[3][5]

-

The Solution (Optimization):

-

Reduce Basicity: Add electron-withdrawing groups (fluorine) to the piperidine ring or convert the amine to an amide/carbamate.

-

Steric Shielding: Introduce substituents (methyl/ethyl) on the piperidine ring to disrupt hERG binding without affecting ribosomal fit.

-

Zwitterions: Introduce a carboxylic acid or phosphate prodrug moiety to balance the charge.

-

Self-Validating Check: If your pharmacophore model predicts high activity for a compound with a highly basic, unsubstituted piperidine tail, flag it for in silico hERG toxicity screening immediately.

References

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[1][2][6][7] Journal of Medicinal Chemistry. Link

-

Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning.[1][2] PNAS. Link

-

Shaw, K. J., et al. (2008). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains. Antimicrobial Agents and Chemotherapy. Link

-

Torrice, M., et al. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

-

Khamitova, A. E., & Berillo, D. A. (2023).[6][8] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Journal. Link

Sources

- 1. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Technical Whitepaper: Process Chemistry of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one

This technical guide details the process chemistry and synthetic strategy for (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one . While often categorized within the broader library of NK1 receptor antagonist scaffolds (the class to which Rolapitant belongs), it is crucial to distinguish this linear oxazolidinone structure from the rigid 1,7-diazaspiro[4.5]decan-2-one core of Rolapitant (Varubi).

This guide treats the target molecule as a high-value pharmacophore, focusing on the retention of chiral integrity at the C4-phenyl position and the efficient coupling of the piperidine ring.

Context: Synthetic Scaffolds for Neurokinin-1 (NK1) Antagonists

Executive Summary & Strategic Disconnections

The target molecule, (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one, represents a "privileged structure" in medicinal chemistry, specifically for NK1 receptor antagonists used in treating Chemotherapy-Induced Nausea and Vomiting (CINV).

Unlike Rolapitant, which utilizes a spiro-fused system to lock conformation, this molecule relies on the oxazolidinone ring to orient the phenyl group and the piperidine nitrogen. The primary synthetic challenge is constructing the N3–C(piperidine) bond without racemizing the C4–phenyl center.

Retrosynthetic Analysis

We approach this molecule via a convergent synthesis strategy. The most robust disconnection is at the oxazolidinone nitrogen (N3), tracing back to a chiral amino alcohol and a piperidone derivative.

Strategic Logic:

-

Chirality Source: (R)-Phenylglycinol is the optimal starting material (

ee commercially available). -

Ring Construction: The oxazolidinone ring is best closed after N-alkylation to avoid competing N-alkylation sites on a pre-formed ring.

-

Piperidine Introduction: Reductive amination is preferred over nucleophilic substitution (Sn2) to minimize elimination byproducts.

Figure 1: Retrosynthetic tree illustrating the convergent assembly from (R)-phenylglycinol and N-Boc-4-piperidone.

Synthetic Route & Experimental Protocols

Stage 1: Reductive Amination (The Coupling Step)

The first critical step is coupling (R)-phenylglycinol with N-Boc-4-piperidone. Direct alkylation is avoided due to the poor nucleophilicity of the amino alcohol and potential for over-alkylation.

Reaction:

Protocol:

-

Charge: To a reactor, add (R)-phenylglycinol (1.0 equiv) and N-Boc-4-piperidone (1.1 equiv).

-

Solvent: Add 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). DCE is preferred for faster imine formation.

-

Imine Formation: Stir at 20–25°C for 2 hours. Note: Adding molecular sieves or MgSO4 can drive equilibrium but is often unnecessary with borohydrides.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Why STAB? Unlike NaCNBH3, it is non-toxic and avoids HCN generation. Unlike NaBH4, it is selective for imines over ketones.

-

Quench: Add saturated aqueous NaHCO3. Extract with DCM.

-

Yield Target: >85% isolated yield.

Stage 2: Carbonyl Insertion (Ring Closure)

This step forms the oxazolidinone ring. Phosgene is the classical reagent, but 1,1'-Carbonyldiimidazole (CDI) is the modern process standard due to safety profiles.

Reaction:

Protocol:

-

Dissolution: Dissolve the Stage 1 amine in anhydrous THF (10 vol).

-

Reagent Addition: Add CDI (1.2 equiv) at room temperature.

-

Cyclization: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC for the disappearance of the acyclic urea intermediate.

-

Workup: Cool to RT. Quench with water. The product often precipitates or can be extracted with Ethyl Acetate.

-

Purification: Crystallization from IPA/Heptane is effective for chiral enrichment if minor racemization occurred.

Stage 3: Boc-Deprotection (Final Isolation)

The final step reveals the secondary amine on the piperidine ring.

Protocol:

-

Acidolysis: Treat the protected intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C

RT. -

Free Basing: If the free base is required (rather than the HCl salt), carefully neutralize with NaOH to pH 10 and extract into DCM. Caution: The oxazolidinone ring is sensitive to strong base at high temperatures; keep cold.

Critical Process Parameters (CPPs) & Analytical Controls

To ensure the material meets pharmaceutical standards (likely for use as an intermediate in further coupling, e.g., to a benzyl ether as seen in Rolapitant analogs), strict controls are required.

Table 1: Critical Process Parameters

| Parameter | Setpoint | Rationale | Risk of Deviation |

| Water Content (Stage 1) | < 0.1% | Imine formation is reversible. | Low conversion; hydrolysis of STAB. |

| Temperature (Stage 2) | 60–65°C | CDI activation energy requires heat. | Incomplete cyclization; residual urea impurity. |

| Base Strength (Workup) | pH < 11 | Oxazolidinone hydrolysis. | Ring opening (reversion to amino alcohol). |

| Stoichiometry (Stage 1) | 1.1 eq Ketone | Ensure full consumption of expensive chiral amine. | Residual amino alcohol is difficult to purge. |

Analytical Specification (Self-Validating System)

-

Chiral HPLC: Stationary phase: Chiralpak AD-H or OD-H. Mobile phase: Hexane/IPA.

-

1H NMR (Diagnostic Signals):

- 5.2–5.5 ppm (dd, 1H): Characteristic signal for the C4-proton of the oxazolidinone ring.

-

Absence of Boc singlet at

1.4 ppm (for final step).

Pathway Visualization: Process Flow

The following diagram maps the chemical transformation alongside the fate of potential impurities.

Figure 2: Process flow diagram highlighting reaction steps and the origin of critical impurities (A, B, C).

References

-

Duffy, B. C., et al. (2011). "Process Development of Rolapitant, a Neurokinin-1 Receptor Antagonist." Journal of Organic Chemistry, 76(15), 6188–6200.

- Context: Establishes the standard chemistry for NK1 antagonist cores and spiro-cyclization str

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

- Context: Foundational protocol for handling phenyl-oxazolidinone chiral centers without racemiz

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Context: The authoritative guide for the reductive amin

- Hale, J. J., et al. (1994). "Morpholine and Oxazolidinone NK1 Receptor Antagonists." Journal of Medicinal Chemistry, 37, 325-332. Context: Describes the SAR of linear oxazolidinone-piperidine analogs similar to the target molecule.

Sources

Safety data sheet (SDS) and hazards for (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one

Compound: (R)-4-Phenyl-3-(piperidin-4-yl)oxazolidin-2-one[1][2][3][4]

Executive Summary & Chemical Identity

This technical guide provides a comprehensive safety and handling profile for (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one .[1][2][3][4] Unlike the common chiral auxiliary (R)-4-phenyloxazolidin-2-one (Evans auxiliary), this compound features a critical piperidinyl substituent at the 3-position.[1][2][3][4] This structural addition significantly alters its physicochemical properties, basicity, and biological interaction potential, necessitating a distinct safety protocol.[3][4]

The compound is primarily utilized as a chiral scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of oxazolidinone-class antibiotics and specific receptor antagonists.[1][3][4]

1.1 Chemical Identification Table

| Parameter | Detail |

| Chemical Name | (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one |

| CAS Number | 521979-97-5 (often supplied as HCl salt) |

| Molecular Formula | C₁₄H₁₈N₂O₂ (Free Base) |

| Molecular Weight | 246.31 g/mol (Free Base) / ~282.77 g/mol (HCl Salt) |

| Stereochemistry | (R)-Enantiomer |

| Physical State | White to off-white solid powder |

| Solubility | Soluble in DMSO, Methanol; Water solubility varies by salt form |

1.2 Structural Architecture & Functional Analysis

The following diagram breaks down the molecule into its reactive pharmacophores to explain the rationale behind the safety classifications.

Caption: Structural decomposition highlighting the piperidine moiety responsible for basicity and the oxazolidinone core driving metabolic stability.[1][3][4]

Hazard Identification (GHS Classification)

Reference Standard: OSHA HCS 29 CFR 1910.1200 & EU Regulation (EC) No 1272/2008 (CLP)[1][2][3]

Based on available toxicological data for this specific enantiomer and "read-across" data from structural analogs (piperidine derivatives), the compound is classified as Harmful .[1][3][4]

2.1 GHS Label Elements[1][2][3]

2.2 Hazard Statements (H-Codes)

| Code | Hazard Description | Severity Context |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4).[1][2][3][4][5] Estimated LD50: 300–2000 mg/kg.[2][3][4] |

| H315 | Causes skin irritation | Precautionary assignment based on piperidine moiety.[2][3][4] |

| H319 | Causes serious eye irritation | Precautionary assignment based on secondary amine character.[2][3][4] |

*Note: While H302 is the primary confirmed hazard for CAS 521979-97-5, H315/H319 are assigned as Good Laboratory Practice (GLP) precautionary measures for piperidinyl-oxazolidinones lacking definitive irritation data.[1][2][3][4]

2.3 Precautionary Statements (P-Codes)

-

Prevention:

-

Response:

Safe Handling & Engineering Controls

Expert Insight: The presence of the piperidine ring makes this compound a weak base.[2][3][4] In its HCl salt form, it is acidic in solution.[2][3][4] Handling protocols must account for potential dust generation, which can be irritating to the upper respiratory tract.[2][3][4]

3.1 Engineering Controls

-

Primary Containment: Handle exclusively within a Chemical Fume Hood certified for face velocities >0.5 m/s.[2][3][4]

-

Dust Control: Use a static-dissipative balance enclosure if weighing quantities >100 mg to prevent aerosolization.[2][3][4]

-

Ventilation: General laboratory exhaust is insufficient; local exhaust ventilation (LEV) is mandatory.[1][3]

3.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Equipment | Rationale |

| Respiratory | NIOSH N95 or P100 (if outside hood) | Prevention of particulate inhalation (H302/H335 risk).[1][2][3][4] |

| Hands | Nitrile Gloves (Min thickness: 0.11mm) | Barrier against dermal absorption.[1][3] Break-through time >480 min.[2][3][4] |

| Eyes | Chemical Safety Goggles | Piperidine derivatives can cause corneal injury; safety glasses are insufficient for powders.[1][3][4] |

| Body | Lab Coat (Cotton/Poly blend) | Standard splash protection.[1][3] |

Emergency Response Protocols

This workflow dictates the immediate actions required in the event of exposure.[2][3][4][6][5] It is designed to be self-validating: every step prioritizes decontamination followed by medical assessment.[2][3][4]

Caption: Decision tree for emergency response. Priority is immediate decontamination before transport.[1][4]

Toxicological & Ecological Insight

Mechanism of Toxicity:

-

Oxazolidinone Class Effects: Compounds in this class (e.g., Linezolid) can inhibit monoamine oxidase (MAO) or bacterial protein synthesis.[1][3] While this specific intermediate is not a marketed drug, researchers should treat it as a potential MAO inhibitor .[2][3][4]

-

Piperidine Moiety: Contributes to the compound's basicity and potential for mucous membrane irritation.[2][3][4]

Ecological Fate:

-

Aquatic Toxicity: Data is limited.[2][3][4] Treat as "Harmful to aquatic life" (Category 3) by default due to the nitrogenous heterocycle structure, which often persists in water systems.[3][4]

-

Disposal: Do not release into drains. Dispose of via a licensed chemical waste contractor as "Hazardous Organic Waste (Halogenated if HCl salt)."[3][4]

Storage & Stability

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Hygroscopic.[2][3][4] Store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the oxazolidinone ring or protonation changes in the piperidine.[3][4]

-

Incompatibilities: Strong oxidizing agents, strong acids, and acid chlorides.[2][3][4]

References

-

Fluorochem. (2023).[3][4][7] Safety Data Sheet: (R)-4-PHENYL-3-(PIPERIDIN-4-YL)OXAZOLIDIN-2-ONE HCL. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023).[3][4] PubChem Compound Summary for CAS 521979-97-5. Retrieved from

-

European Chemicals Agency (ECHA). (2023).[3][4] C&L Inventory: Classification and Labelling of Oxazolidinone Derivatives. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012).[3][4] Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [1][2][3][4]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 90319-52-1|(R)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]

- 3. (4R)-4-phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 730425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride | 1217459-01-2 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Literature review of chiral oxazolidinones in drug discovery

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

The chiral oxazolidinone moiety occupies a unique duality in pharmaceutical sciences. It serves simultaneously as a privileged pharmacophore in a critical class of antibiotics (the "zolids") and as a fundamental synthetic tool (Evans auxiliaries) for inducing chirality in the construction of complex APIs. This guide synthesizes the structural logic, mechanistic underpinnings, and experimental protocols defining both roles, providing a comprehensive technical review for drug development professionals.

Part 1: The Oxazolidinone as a Pharmacophore (Antibiotics)[1][2][3][4][5][6][7]

Mechanism of Action and Target Specificity

Unlike aminoglycosides or tetracyclines that target the 30S subunit, oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit .

-

Binding Site: The Peptidyl Transferase Center (PTC).

-

Mode of Inhibition: They prevent the formation of the initiation complex (70S) by blocking the binding of fMet-tRNA to the P-site.

-

Selectivity: High selectivity for bacterial ribosomes over mammalian cytosolic ribosomes minimizes toxicity, though homology with mammalian mitochondrial ribosomes drives the dose-limiting thrombocytopenia observed in prolonged Linezolid therapy.

Structure-Activity Relationship (SAR)

The efficacy of the oxazolidinone class hinges on specific stereochemical and electronic features. The (S)-configuration at the C5 position is non-negotiable for antibacterial activity.

| Structural Zone | Critical Feature | Effect on Activity/PK |

| Ring A (Core) | Oxazolidin-2-one | Essential scaffold. Must be (S)-enantiomer at C5. |

| C5 Side Chain | Acetamidomethyl (Linezolid) | Critical for 23S rRNA binding. Modifications (e.g., hydroxymethyl, triazole) alter potency and resistance profiles.[1] |

| Ring B (N-Aryl) | Fluorinated Phenyl Ring | Fluorine at C3 (meta) improves metabolic stability and antibacterial potency. |

| Ring C (Distal) | Morpholine (Linezolid) | Modulates solubility and pharmacokinetic profile. Replacement with tetrazole (Tedizolid) improves potency and phosphate prodrug solubility. |

Visualization: Mechanism of Action & Resistance

The following diagram illustrates the interference of Oxazolidinones with the translation initiation complex and the cfr gene-mediated resistance mechanism (methylation of A2503).

Caption: Mechanism of Oxazolidinone interference with 70S initiation complex and cfr-mediated resistance.

Part 2: The Oxazolidinone as a Synthetic Tool (Evans Auxiliaries)[7]

While the oxazolidinone ring is the end goal in antibiotics, it is a means to an end in the asymmetric synthesis of other drugs. Introduced by David Evans, chiral oxazolidinone auxiliaries (Evans Auxiliaries) utilize steric bulk and chelation to control bond formation.

The Principle of Stereocontrol

The power of the Evans auxiliary lies in the formation of a rigid Z-enolate via a Zimmerman-Traxler transition state.

-

Chelation: Lithium or Boron enolates chelate between the enolate oxygen and the oxazolidinone carbonyl oxygen.

-

Steric Blocking: The bulky group at C4 (isopropyl, benzyl, phenyl) blocks one face of the enolate.

-

Result: Electrophiles (aldehydes, alkyl halides) attack from the unhindered face, yielding high diastereomeric ratios (often >99:1).

Experimental Protocol: Evans Asymmetric Aldol Reaction

Context: Synthesis of a chiral polyketide fragment or API intermediate.

Reagents:

-

(S)-4-Benzyloxazolidin-2-one propionate (Auxiliary-substrate adduct)

-

Dibutylboron triflate (

) -

Diisopropylethylamine (DIPEA)

-

Aldehyde (

)

Step-by-Step Methodology:

-

Enolization:

-

Flame-dry a flask under Argon. Add the propionyl-oxazolidinone (1.0 equiv) in anhydrous

. Cool to -78°C. -

Add

(1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). -

Mechanism Check: The boron coordinates to both carbonyls. The amine deprotonates the

-proton trans to the methyl group to minimize steric clash, forming the (Z)-enolate . -

Stir at 0°C for 30 min to ensure complete enolization, then re-cool to -78°C.

-

-

Aldol Addition:

-

Add the aldehyde (1.1 equiv) dropwise (neat or in minimal

) at -78°C. -

Stir for 30-60 min at -78°C, then warm to 0°C over 1 hour.

-

-

Oxidative Workup (Critical for Boron removal):

-

Quench with pH 7 phosphate buffer and MeOH (1:3).

-

Add 30%

solution (carefully!) to cleave the boron-aldol chelate. Stir 1 hour at 0°C.

-

-

Purification:

-

Extract with

, wash with -

Flash chromatography yields the syn-aldol adduct.

-

Self-Validating Checkpoint:

-

NMR: Check the coupling constant of the

Part 3: Case Study – Synthesis of Linezolid

This section details the synthesis of Linezolid, focusing on the construction of the chiral center.[2] While Evans auxiliaries could be used, industrial routes prefer Chiral Pool strategies (using (S)-epichlorohydrin) for atom economy.

Experimental Protocol: Synthesis via (S)-Epichlorohydrin

Objective: Construct the (S)-oxazolidinone core from 3-fluoro-4-morpholinobenzenamine.

Workflow Diagram:

Caption: Convergent synthesis of Linezolid utilizing (S)-Epichlorohydrin for stereocontrol.

Detailed Protocol:

-

N-Carbamoylation:

-

React 3-fluoro-4-morpholinobenzenamine with benzyl chloroformate (Cbz-Cl) in the presence of

(acetone/water) to protect the amine.

-

-

Chiral Alkylation (Key Step):

-

Treat the N-Cbz aniline with (S)-epichlorohydrin (1.5 equiv) and Lithium tert-butoxide (LiOtBu) in DMF at 0°C.

-

Causality: The strong base deprotonates the carbamate nitrogen, which attacks the epoxide (regioselective opening). Subsequent intramolecular attack of the alkoxide on the carbamate carbonyl closes the oxazolidinone ring.

-

Note: The stereochemistry of the (S)-epichlorohydrin is retained (with inversion at the attacking carbon if opening occurs at the chiral center, but here the mechanism typically involves attack at the primary carbon followed by ring closure, preserving the chiral integrity relative to the starting material).

-

-

Side Chain Elaboration:

-

The resulting (5S)-5-(chloromethyl)oxazolidin-2-one is treated with sodium azide (

) in DMF at 80°C to displace the chloride. -

Hydrogenation (

, Pd/C) reduces the azide to an amine, which is immediately acetylated in situ using acetic anhydride to yield Linezolid.

-

Part 4: Future Perspectives

The field is moving toward Bis-oxazolidinones and Conjugates .

-

Resistance Breaking: New derivatives like Radezolid incorporate bi-aryl spacers to increase binding affinity and overcome the cfr methylation steric clash.

-

Mitochondrial Safety: Research focuses on tuning the basicity of the C5 side chain (e.g., replacing acetamide with triazole) to reduce mitochondrial ribosome affinity while maintaining bacterial potency.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[3] Link

-

Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

-

Piccionello, A. P., et al. (2013).[4] Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances. Link

-

Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences. Link

-

Tokuyama, R., et al. (2001).[5] Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. Chemical and Pharmaceutical Bulletin. Link

Sources

- 1. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one

This Application Note is structured to provide a scalable, high-purity synthesis route for (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one , a critical pharmacophore often utilized in the development of NK1 receptor antagonists (e.g., Rolapitant analogs) and novel antimicrobial agents.[1][2]

Abstract & Strategic Overview

The synthesis of 3-substituted-4-aryloxazolidin-2-ones is frequently bottlenecked by the difficulty of N-alkylating the oxazolidinone core due to its low nucleophilicity.[1][2] This protocol circumvents that challenge by employing a convergent "Build-the-Ring" strategy .

Instead of attaching the piperidine ring to a pre-formed oxazolidinone, we first couple (R)-phenylglycinol with N-Boc-4-piperidone via reductive amination.[1][2] The resulting amino-alcohol is then cyclized using 1,1'-Carbonyldiimidazole (CDI) , followed by acidic deprotection.[1] This route preserves the stereochemical integrity of the (R)-phenylglycinol starting material and avoids the use of toxic phosgene gas.

Key Advantages:

-

Stereocontrol: Retains the enantiomeric purity of the commercially available (R)-phenylglycinol.

-

Scalability: Avoids chromatographic purification in intermediate steps; products are isolated via crystallization/precipitation.

-

Safety: Utilizes CDI instead of Phosgene/Triphosgene for the carbonylation step.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the amino-alcohol intermediate, derived from two commodity chemicals.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxazolidinone core.

Detailed Experimental Protocol

Step 1: Reductive Amination

Objective: Formation of tert-butyl 4-(((R)-2-hydroxy-1-phenylethyl)amino)piperidine-1-carboxylate.[1][2]

Reagents:

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

-

Acetic Acid (1.0 equiv)[2]

-

Dichloromethane (DCM) (Solvent, 10 mL/g)

Procedure:

-

Activation: In a round-bottom flask equipped with a nitrogen inlet, dissolve (R)-phenylglycinol and N-Boc-4-piperidone in anhydrous DCM.

-

Imine Formation: Add Acetic Acid (AcOH) dropwise. Stir at room temperature (20-25°C) for 2 hours to allow imine formation. Note: The solution may turn slightly yellow.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 30 minutes to control hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil usually solidifies upon standing. It can be used directly or recrystallized from Hexane/EtOAc if high purity is required.

Step 2: CDI-Mediated Cyclization

Objective: Ring closure to form tert-butyl 4-((R)-2-oxo-4-phenyloxazolidin-3-yl)piperidine-1-carboxylate.[1][2]

Reagents:

-

Amino-alcohol intermediate (from Step 1) (1.0 equiv)[1][2][3]

-

Tetrahydrofuran (THF) (Anhydrous, 10 mL/g)

Procedure:

-

Dissolution: Dissolve the amino-alcohol intermediate in anhydrous THF under nitrogen.

-

Addition: Add CDI in a single portion at room temperature. Caution: Mild CO₂ evolution.[1][2]

-

Catalysis: Add DMAP.

-

Heating: Heat the reaction mixture to reflux (66°C) for 4-6 hours. The formation of the stable oxazolidinone ring is thermodynamically driven.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl (to remove imidazole byproduct and DMAP), followed by brine.

-

Isolation: Dry over MgSO₄ and concentrate. The product is typically a white to off-white solid.[1]

Step 3: Boc-Deprotection & Salt Formation

Objective: Isolation of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one Hydrochloride.[1][2]

Reagents:

-

4M HCl in 1,4-Dioxane (4-5 equiv)

-

Methanol (minimal, for solubility if needed) or DCM.

Procedure:

-

Dissolution: Dissolve the Boc-protected intermediate in minimal DCM (or use neat if liquid, though solid is likely).

-

Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C.

-

Reaction: Stir at room temperature for 2-4 hours. A white precipitate (the product hydrochloride salt) should form.

-

Isolation: Dilute with Diethyl Ether (Et₂O) to complete precipitation. Filter the solid under a nitrogen stream (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry (Step 1) | 1.05 eq Piperidone | Slight excess ensures complete consumption of the expensive chiral phenylglycinol.[1][2] |

| Temperature (Step 1) | 0°C to RT | Controls exotherm during hydride addition; prevents racemization. |

| Water Content (Step 2) | <0.1% (KF) | CDI is moisture sensitive. Water hydrolyzes CDI to imidazole/CO₂, stalling the reaction. |

| Acid Wash (Step 2) | pH < 2 | Essential to remove imidazole byproduct which can interfere with the next crystallization. |

Analytical Specifications

Expected Data for (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one HCl:

-

1H NMR (400 MHz, DMSO-d6):

-

δ 9.0-9.2 (br s, 2H, NH2+),

-

7.3-7.5 (m, 5H, Ar-H),[1]

-

5.2 (dd, 1H, Oxazolidinone C4-H),

-

4.7 (t, 1H, Oxazolidinone C5-H),

-

4.1 (dd, 1H, Oxazolidinone C5-H),

-

3.8 (m, 1H, Piperidine N-CH),

-

3.2-3.4 (m, 4H, Piperidine CH2),

-

1.8-2.1 (m, 4H, Piperidine CH2).

-

-

Mass Spectrometry (ESI+): m/z = 247.15 [M+H]+ (Free base).[2]

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release hydrogen gas. Handle in a fume hood.

-

CDI (1,1'-Carbonyldiimidazole): Moisture sensitive.[1] Irritating to eyes and skin. Hydrolyzes to release CO2; ensure reaction vessels are vented properly.

-

Stereochemistry: The (R)-configuration is critical for biological activity in NK1 antagonists.[1] Ensure the starting material (R)-phenylglycinol has >99% ee.[1][2]

References

-

Synthesis of Oxazolidinones via CDI

-

Reductive Amination Protocols in Pharma

-

Target Compound Identification

Sources

- 1. Buy (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride | 1217459-01-2 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxazolidinone synthesis [organic-chemistry.org]

- 6. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2abiotech.net [2abiotech.net]

- 10. Synthetic Approach of (R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone - Chempedia - LookChem [lookchem.com]

- 11. Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Preparation of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one

Executive Summary

This application note details the robust, step-by-step synthesis of (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one . This scaffold is a critical pharmacophore found in Neurokinin-1 (NK1) receptor antagonists (e.g., Rolapitant analogs) and oxazolidinone-class antibiotics.[1]

The protocol utilizes a convergent synthetic strategy involving the reductive amination of (R)-phenylglycinol with N-Boc-4-piperidone , followed by a carbonyldiimidazole (CDI)-mediated cyclization.[1] This route is selected for its high enantiomeric retention, operational safety (avoiding phosgene gas), and scalability.[1]

Key Chemical Data

| Parameter | Specification |

| Target Molecule | (R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol (Free Base) |

| Chiral Center | C4 (R-configuration) |

| Primary Challenge | Preventing racemization at the benzylic position during cyclization.[1][2][3] |

Retrosynthetic Analysis & Strategy

The synthesis is designed to preserve the chirality of the commercially available starting material, (R)-phenylglycinol.[1] The piperidine ring is introduced in a protected form (N-Boc) to prevent polymerization and side reactions during the carbonylation step.

Synthetic Pathway (DOT Diagram)

Figure 1: Convergent synthetic route. STAB = Sodium Triacetoxyborohydride; CDI = 1,1'-Carbonyldiimidazole.[1]

Detailed Experimental Protocol

Phase 1: Reductive Amination

Objective: Coupling of the chiral auxiliary with the piperidine core.

-

Reagents:

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve (R)-phenylglycinol (10.0 g, 72.9 mmol) and 1-Boc-4-piperidone (16.0 g, 80.2 mmol) in anhydrous DCE (365 mL).

-

Acid Activation: Add glacial acetic acid (4.2 mL, 72.9 mmol). Stir at room temperature for 30 minutes to facilitate iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (23.2 g, 109 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Workup: Quench with saturated aqueous NaHCO₃ (200 mL). Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

-

Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude amino alcohol is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH/DCM).[1]

Phase 2: Carbonylation (Ring Closure)

Objective: Formation of the oxazolidinone ring using CDI.[1] This method avoids the use of highly toxic phosgene.

-

Reagents:

Procedure:

-

Dissolution: Dissolve the crude amino alcohol from Phase 1 (approx. 72 mmol) in anhydrous THF (300 mL).

-

Addition: Add CDI (14.0 g, 86.4 mmol) in one portion at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (66°C) for 4–6 hours.

-

Mechanism Insight: The reaction proceeds via an imidazole-carbamate intermediate.[1] Heating is required to displace the second imidazole unit and close the ring.

-

-

Monitoring: Check for the disappearance of the starting material by LC-MS. The product will be less polar than the starting amino alcohol.

-

Workup: Cool to room temperature. Remove THF under reduced pressure. Dissolve the residue in EtOAc (300 mL) and wash with 1M HCl (100 mL), saturated NaHCO₃ (100 mL), and brine.

-

Isolation: Dry over MgSO₄ and concentrate to yield the N-Boc protected oxazolidinone.

Phase 3: Boc-Deprotection & Salt Formation

Objective: Removal of the protecting group to yield the final secondary amine.[1]

Procedure:

-

Solvation: Dissolve the N-Boc intermediate (10 g) in DCM (50 mL).

-

Acidolysis: Add TFA (10 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup (Free Base): Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash carefully with saturated aqueous Na₂CO₃ until pH > 9. Dry the organic layer and concentrate.[2]

-

Crystallization (Optional HCl Salt): Alternatively, treat the free base with 1M HCl in ether to precipitate the hydrochloride salt, which is often more stable for storage.[1]

Mechanistic Insight: The CDI Cyclization

Understanding the mechanism is crucial for troubleshooting low yields. The reaction is a two-step nucleophilic acyl substitution.[1]

Figure 2: Mechanistic flow of CDI-mediated ring closure.

Expert Note: If the reaction stalls at the intermediate (Carbamoyl Imidazole), the addition of a catalytic amount of DMAP (4-dimethylaminopyridine) can accelerate the intramolecular attack of the hydroxyl group.

Quality Control & Analytical Data

The final product must be validated for identity and purity.

| Test | Expected Result |

| 1H NMR (400 MHz, CDCl₃) | δ 7.30-7.45 (m, 5H) (Phenyl); δ 5.15 (dd, 1H) (C4-H, characteristic of oxazolidinone); δ 4.60 (t, 1H) , δ 4.10 (dd, 1H) (C5-H protons); δ 3.80 (m, 1H) (Piperidine N-CH).[1] |

| Chiral HPLC | >98% ee (Enantiomeric Excess).[1] Column: Chiralpak AD-H or OD-H. |

| Mass Spectrometry | [M+H]⁺ = 247.14 (Free base).[1] |

| Appearance | White to off-white solid.[1] |

Safety & Troubleshooting

Critical Hazards[1]

-

CDI (1,1'-Carbonyldiimidazole): Moisture sensitive.[1] Hydrolyzes to release CO₂ and imidazole.[1] Store in a desiccator.

-

TFA: Corrosive and volatile.[1] Use in a fume hood.

-

STAB: Evolves hydrogen gas upon contact with acid.[1] Do not seal the reaction vessel tightly during addition.

Troubleshooting Guide

-

Problem: Low yield in reductive amination.

-

Solution: Ensure the imine formation step (stirring with AcOH) is allowed to proceed for at least 30 mins before adding the reducing agent.[1] Ensure DCE is dry.

-

-

Problem: Incomplete cyclization (Phase 2).

-

Solution: Increase temperature to reflux.[1] If using old CDI, increase equivalents to 1.5. Add 10 mol% DMAP.

-

-

Problem: Racemization.

References

-

CDI Cyclization Mechanism

-

Reductive Amination Protocols

-

Oxazolidinone Synthesis Review

-

General Piperidine/Oxazolidinone Scaffolds (Contextual)

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 3. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approach of (R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone - Chempedia - LookChem [lookchem.com]

- 6. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

Application Notes and Protocols: A Scalable Manufacturing Process for Rolapitant Chiral Intermediates

Introduction:

Rolapitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] The synthesis of Rolapitant involves the coupling of two key chiral intermediates: a substituted morpholine derivative and a chiral amine, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The stereochemistry of this amine is critical for the pharmacological activity of the final drug. This document provides a detailed overview of a scalable and efficient manufacturing process for this key chiral intermediate, focusing on biocatalytic asymmetric reduction as a green and cost-effective approach.

The traditional synthesis of such chiral amines often relies on classical resolution of a racemic mixture, which is inherently inefficient as it discards at least 50% of the material.[3] Asymmetric synthesis, on the other hand, offers a more direct and atom-economical route.[4] This application note will detail a biocatalytic approach that has been successfully scaled to pilot plant production, demonstrating high yield and exceptional enantioselectivity.[5]

Core Synthetic Strategy: Biocatalytic Asymmetric Reduction

The chosen synthetic strategy revolves around the asymmetric reduction of the prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone, to the corresponding (S)-alcohol, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This chiral alcohol is then converted to the desired (S)-amine. Biocatalysis is preferred over chemical catalysis for this transformation due to its high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of "green chemistry".[5]

Caption: Overall synthetic workflow for the chiral amine intermediate.

Part 1: Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone

This section details the protocol for the enzymatic reduction of the starting ketone to the chiral alcohol. The use of an alcohol dehydrogenase (ADH) from Rhodococcus erythropolis has been shown to provide excellent conversion and enantiomeric excess (>99.9% ee).[5]

Materials and Equipment:

-

3,5-Bis(trifluoromethyl)acetophenone

-

Alcohol Dehydrogenase (ADH) from Rhodococcus erythropolis

-

Co-substrate (e.g., Isopropanol or Glucose for cofactor regeneration)[5][6]

-

Phosphate buffer

-

Organic solvent (e.g., Methyl t-butyl ether - MTBE)

-

Bioreactor with temperature and pH control

-

Centrifuge

-

Standard laboratory glassware and analytical equipment (HPLC with a chiral column)

Protocol: Pilot Scale Asymmetric Enzymatic Reduction

-

Bioreactor Setup: Prepare a sterile bioreactor containing phosphate buffer (pH 7.5).

-

Enzyme and Substrate Addition: Add the alcohol dehydrogenase to the buffer. In a separate vessel, dissolve the 3,5-bis(trifluoromethyl)acetophenone in a minimal amount of a suitable organic solvent or add it directly if using a whole-cell biocatalyst system.

-

Cofactor Regeneration System: Introduce the co-substrate for cofactor (NADH/NADPH) regeneration. Glucose is a cost-effective option when using whole-cell catalysts.[5]

-

Reaction Conditions: Maintain the reaction temperature at 30°C and control the pH at 7.5. Agitate the mixture to ensure proper mixing.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC to determine the conversion of the ketone and the enantiomeric excess of the chiral alcohol. The reaction is typically complete within 24 hours.[5]

-

Work-up and Isolation:

-

Once the reaction is complete, separate the aqueous and organic layers (if an organic solvent was used).

-

If a whole-cell system was used, centrifuge the mixture to pellet the cells.

-

Extract the aqueous phase with an organic solvent like MTBE.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the crude (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.

-

-

Purification: The crude product is typically of high purity (>98%) and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Data Presentation: Asymmetric Reduction Performance

| Parameter | Value | Reference |

| Substrate Concentration | 390 mM | [5] |

| Biocatalyst | ADH from Rhodococcus erythropolis | [5] |

| Conversion | >98% | [5] |

| Enantiomeric Excess (ee) | >99.9% | [5] |

| Isolated Yield | >90% | [5] |

| Space-Time Yield | 100-110 g/L/day | [5] |

Part 2: Conversion of Chiral Alcohol to Chiral Amine

The next stage of the synthesis involves the conversion of the chiral alcohol to the corresponding chiral amine. This can be achieved through various chemical transformations. A common and scalable method is a two-step process involving activation of the hydroxyl group followed by displacement with an amine source.

Protocol: Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine

-

Activation of the Hydroxyl Group:

-

Dissolve the (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Cool the solution to 0°C.

-

Add a sulfonylating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding sulfonate ester.

-

Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude sulfonate ester.

-

-

Amination:

-

Dissolve the crude sulfonate ester in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add an ammonia source, such as aqueous ammonia or a protected amine, and heat the reaction mixture.

-

Monitor the reaction for the formation of the desired amine.

-

After completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product into an organic solvent.

-

Purify the crude amine by distillation or crystallization of a salt (e.g., hydrochloride salt) to yield the final (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.

-

Alternative Biocatalytic Amination:

Recent advancements have demonstrated the use of transaminases for the direct amination of ketones, offering a more streamlined approach.[7] A bienzyme cascade system using an ω-transaminase and an alcohol dehydrogenase has been developed for the synthesis of the (R)-enantiomer of 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, and similar systems can be engineered for the (S)-enantiomer.[7] This approach can significantly improve process efficiency by reducing the number of synthetic steps.

Caption: Chemical pathway for the conversion of the chiral alcohol to the amine.

Part 3: Synthesis of the Spirocyclic Intermediate

The other key component in the synthesis of Rolapitant is a spirocyclic diamine. The synthesis of this fragment is also a multi-step process. While various routes have been described, a common approach involves the construction of the 1,7-diaza-spiro[4.5]decan-2-one core.[8][9]

Note on Spirocycle Synthesis: The detailed synthesis of the spirocyclic intermediate is complex and beyond the primary scope of this application note, which focuses on the chiral amine. However, it is crucial to note that the coupling of the chiral amine with an appropriately functionalized spirocyclic precursor is the final key step in assembling the core structure of Rolapitant.[8]

Conclusion